molecular formula C5H10N4 B136882 4-Amino-1-methyl-5-methylaminopyrazole CAS No. 155601-14-2

4-Amino-1-methyl-5-methylaminopyrazole

Cat. No. B136882
M. Wt: 126.16 g/mol
InChI Key: TYXJLMPDDODUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-methyl-5-methylaminopyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazole ring and an amino group, making it a versatile molecule for different research purposes.

Scientific Research Applications

4-Amino-1-methyl-5-methylaminopyrazole has been extensively studied for its potential applications in various fields. It has been used as a building block in the synthesis of other compounds, such as pyrazolopyridines, pyrazolotriazines, and pyrazolopyrimidines. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In addition, it has been used as a ligand in coordination chemistry and as a catalyst in organic reactions.

Mechanism Of Action

The mechanism of action of 4-Amino-1-methyl-5-methylaminopyrazole is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including kinases and phosphodiesterases. It may also interact with other proteins and receptors in the body, leading to its biological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Amino-1-methyl-5-methylaminopyrazole depend on the specific application and concentration used. In general, it has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to affect various signaling pathways in the body, including the MAPK/ERK pathway and the cAMP/PKA pathway.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Amino-1-methyl-5-methylaminopyrazole is its versatility in different research applications. It can be used as a building block for the synthesis of other compounds or as a ligand or catalyst in organic reactions. However, its limitations include its potential toxicity and the need for careful handling and storage. It may also have limited solubility in some solvents, which can affect its use in certain experiments.

Future Directions

There are many potential future directions for research on 4-Amino-1-methyl-5-methylaminopyrazole. Some of these include:
- Further studies on its potential use in cancer treatment and other diseases
- Exploration of its potential as a catalyst in organic reactions
- Investigation of its interactions with other proteins and receptors in the body
- Development of more efficient synthesis methods for the compound
- Study of its potential toxicity and safety for use in various applications.
Conclusion:
In conclusion, 4-Amino-1-methyl-5-methylaminopyrazole is a versatile and promising compound for various scientific research applications. Its potential as a building block, ligand, and catalyst, as well as its anti-cancer, anti-inflammatory, and neuroprotective effects, make it an attractive molecule for further investigation. However, its potential toxicity and limitations in solubility and handling should be taken into account when using it in experiments. With further research, 4-Amino-1-methyl-5-methylaminopyrazole may prove to be a valuable tool for advancing scientific knowledge and developing new treatments for various diseases.

properties

CAS RN

155601-14-2

Product Name

4-Amino-1-methyl-5-methylaminopyrazole

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

3-N,2-dimethylpyrazole-3,4-diamine

InChI

InChI=1S/C5H10N4/c1-7-5-4(6)3-8-9(5)2/h3,7H,6H2,1-2H3

InChI Key

TYXJLMPDDODUPM-UHFFFAOYSA-N

SMILES

CNC1=C(C=NN1C)N

Canonical SMILES

CNC1=C(C=NN1C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.5 g (2.13 mmoles) of 3-bromo-1-methyl-5-methylamino-4-nitropyrazole are hydrogenated in a solution of 220 mg (2.13 mmoles) sulfuric acid in 20 ml water for 14 hours after adding the catalyst as described in method (2). After filtering the catalyst, the filtrate is reduced until dry and the residue is recrystallized from ethanol. 370 mg (78 percent of theory) of 4-amino-1-methyl-5-methylaminopyrazole hydrosulfate are obtained in the form of colorless crystals with a melting point of 185° to 188° C.
Name
3-bromo-1-methyl-5-methylamino-4-nitropyrazole
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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